molecular formula C21H17N5O8 B4936416 N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B4936416
M. Wt: 467.4 g/mol
InChI Key: URJAHJIAIBDJEK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is a synthetic organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, and a trinitroanilino group attached to another phenyl ring, connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves a multi-step process:

    Amidation: The formation of the amide bond can be carried out by reacting an aniline derivative with an acyl chloride or anhydride in the presence of a base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro groups suggests potential for redox activity, which could influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-4-(2,4,6-dinitroanilino)benzamide: Similar structure with fewer nitro groups.

    N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzoic acid: Similar structure with a carboxylic acid group instead of an amide group.

Uniqueness

N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O8/c1-2-34-17-9-7-15(8-10-17)23-21(27)13-3-5-14(6-4-13)22-20-18(25(30)31)11-16(24(28)29)12-19(20)26(32)33/h3-12,22H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJAHJIAIBDJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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